molecular formula C₁₀H₅Cl₇O B123548 Epoxyheptachlor CAS No. 1024-57-3

Epoxyheptachlor

Cat. No. B123548
CAS RN: 1024-57-3
M. Wt: 389.3 g/mol
InChI Key: ZXFXBSWRVIQKOD-CFKMXOCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epoxyheptachlor, also known as Heptachlor Epoxide, is a white or tan solid with a camphor-like odor . It is a degradation product of Heptachlor that occurs in soil and on crops when treatments with Heptachlor, an insecticide, have been made .


Synthesis Analysis

The synthesis of epoxy resins, which Epoxyheptachlor could be a part of, is a well-known industrial process involving the condensation of phenols with an excess of epichlorohydrin and a strong base such as NaOH .


Molecular Structure Analysis

The molecular formula of Epoxyheptachlor is C10H5Cl7O . The InChIKey, a unique identifier for chemical substances, for Epoxyheptachlor is ZXFXBSWRVIQKOD-UOFFAGTMSA-N .


Chemical Reactions Analysis

Epoxyheptachlor is a remarkably stable metabolite of Heptachlor and is generally found in the environment where Heptachlor was introduced . It forms readily upon exposing Heptachlor to air .


Physical And Chemical Properties Analysis

Epoxyheptachlor has a molecular weight of 389.3 g/mol . It is noncombustible, but may be dissolved in flammable liquids .

Scientific Research Applications

Epoxy in Aerospace and Automotive Industries

Epoxy resins, due to their excellent mechanical and thermal properties, are extensively used in aerospace and automotive industries. These resins, when combined with nanomaterials like titanium dioxide, alumina, or carbon nanotubes, enhance their thermal and mechanical properties, making them suitable for high-performance applications (Pinto et al., 2015). Gu et al. (2016) also noted the significance of epoxy nanocomposites in these industries, highlighting their multifunctional nature, such as flame retardant and electrically conductive properties (Gu et al., 2016).

Flame Retardancy and Thermal Degradation

The flame retardancy and thermal stability of epoxy resin composites are crucial for safety in various applications. Wang et al. (2010) explored the flame retardancy and thermal degradation mechanism of epoxy resin composites, enhancing their safety profile (Wang et al., 2010). Huo et al. (2021) reviewed recent advancements in phosphorus-containing flame retardants for epoxy, focusing on their environmental friendliness and efficiency (Huo et al., 2021).

Epoxy in Construction and Building Materials

Epoxy resins are also employed in the construction industry. Their mechanical properties, when enhanced with nanoparticles like titanium dioxide, make them suitable for use in civil construction, offering improved durability and performance (Pinto et al., 2015).

Ultraviolet Absorption and Protection

Epoxy polymers are prone to UV degradation, which can lead to discoloration and loss of structural integrity. Panchal and Mekonnen (2019) demonstrated that cellulose nanocrystals modified with UV absorbing molecules can significantly enhance the UV protection of epoxy polymers, particularly in outdoor applications (Panchal & Mekonnen, 2019).

Epoxy in Dental and Medical Applications

Although not a focus of this query, it's worth noting that epoxy resins are investigated for potential medical and dental applications, such as in dental composite development, where their genetic safety and interaction with human cells are of concern (Kostoryz et al., 2004).

Safety And Hazards

Epoxyheptachlor is toxic if swallowed and is suspected of causing cancer . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4-,5+,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFXBSWRVIQKOD-UOFFAGTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]12[C@@H]([C@H]([C@@H]3[C@H]1O3)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl7O
Record name HEPTACHLOR EPOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16215
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Heptachlor epoxide appears as a degradation product of heptachlor that occurs in soil and in or on crops when treatments with heptachlor, an insecticide, have been made. Forms readily upon exposing heptachlor to air., Crystalline solid; [MSDSonline]
Record name HEPTACHLOR EPOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16215
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Heptachlor epoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5495
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

0.350 PPM IN WATER
Record name HEPTACHLOR EPOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

EVIDENCE INDICATES THAT CYCLODIENE-TYPE-INSECTICIDES, EG, HEPTACHLOR EPOXIDE, MIMIC ACTION OF PICROTOXININ. THESE INSECTICIDES INHIBIT THE GAMMA-AMINOBUTYRIC ACID-STIMULATED CHLORIDE UPTAKE IN COXAL MUSCLE OF AMERICAN COCKROACH, & DIRECTLY COMPETE AGAINST LABELED DIHYDROPICROTOXININ FOR BINDING IN THE RAT BRAIN SYNAPTOSOMES. MOREOVER, SEVERAL CYCLODIENE RESISTANT INSECT STRAINS ARE RESISTANT TO PICROTOXININ. THIS CROSS-RESISTANCE IS SPECIFIC TO PICROTOXININ & DOES NOT EXTEND TO OTHER NEUROEXCITANTS. THESE INSECTICIDES, LIKE PICROTOXININ, CAUSE CENTRAL NERVOUS EXCITATION BY STIMULATING TRANSMITTER RELEASE. THESE RESULTS INDICATE THAT SOME OF THE NERVE EXCITATION SYMPTOMS THAT INSECTICIDES CAUSE ARE LIKELY DUE TO THEIR INTERACTION WITH PICROTOXININ RECEPTOR., The actions of the polychlorocycloalkane insecticide heptachlor, and its epoxide metabolite, were examined on GABA receptors in insects and vertebrates. Electrophysiological experiments on the cell body of the cockroach (Periplaneta americana) fast coxal depressor motor neuron, and GABA activated (36)Cl- uptake experiments on microsacs perpared from cockroach ventral nerve cords showed that both heptachlor and heptachlor epoxide blocked functional GABA receptors. The block appeared to be non-competitive and was voltage independent over the membrane potential range -75 mV to -110 mV. There was no significant difference between the potencies of heptachlor and heptachlor epoxide in the functional assays for insect GABA receptors. Both cmpd inhibited (35)S-t-butylbicyclophosphorothionate binding in insects and vertebrates. The findings provide further evidence fo block of an insect GABA receptor/Cl- channel by the cyclodiene class of polychlorocycloalkanes, and reveal differences in the insecticide-(35)S-t-butylbicyclophosphorothionate binding site interactions of insects and vertebrates.
Record name HEPTACHLOR EPOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Epoxyheptachlor

CAS RN

1024-57-3
Record name HEPTACHLOR EPOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16215
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Heptachlor epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptachlor epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptachlor epoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTACHLOR EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/055UWF6R6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HEPTACHLOR EPOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

160-161.5 °C
Record name HEPTACHLOR EPOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epoxyheptachlor
Reactant of Route 2
Epoxyheptachlor
Reactant of Route 3
Reactant of Route 3
Epoxyheptachlor
Reactant of Route 4
Reactant of Route 4
Epoxyheptachlor
Reactant of Route 5
Reactant of Route 5
Epoxyheptachlor
Reactant of Route 6
Reactant of Route 6
Epoxyheptachlor

Citations

For This Compound
30
Citations
EA Taban, MM Al-Hejuje, HT Al-Saad - Marsh Bulletin, 2022 - iasj.net
… As for epoxyheptachlor, the highest concentration of 2 µg/kg was recorded in AlAshar station in the summer, and the lowest concentration was 0.08 µg/kg in Al-dayer station in the spring…
Number of citations: 1 www.iasj.net
S Yao, J Huang, H Zhou, C Cao, T Ai, H Xing… - International journal of …, 2022 - mdpi.com
To reveal the pollution status of agricultural soils along with rapid urbanization and economic growth, a large regional survey of organochlorine pesticides (OCPs) in agricultural soils …
Number of citations: 11 www.mdpi.com
E Boes, RT Rosmalina, YS Ridwan, WC Nugraha… - Procedia …, 2015 - Elsevier
A simple method was evaluated for the determination of 18 pesticide residues (alpha-BHC, betha-BHC, gamma-BHC, delta-BHC, Heptachlor, Aldrin, α-Endosulfan, DDE, Dieldrin, …
Number of citations: 19 www.sciencedirect.com
A Fagotti, L Morosi, I Di Rosa, R Clarioni, F Simoncelli… - Amphibia-Reptilia, 2005 - brill.com
Concentrations of commonly used organochlorine pesticides (OCPs) were determined in tissues of 23 adult and 24 larval water frogs of two coexisting species (Rana lessonae and the …
Number of citations: 34 brill.com
C Crespo, RM Marcé, F Borrull - Journal of Chromatography A, 1994 - Elsevier
A method for the determination of a group of pesticides in water by gas chromatography-mass spectrometry with electron impact ionization was developed. The preconcentration of 500 …
Number of citations: 59 www.sciencedirect.com
S Yenisoy-Karakaş - Analytica Chimica Acta, 2006 - Elsevier
Rapid and practical extraction methods were developed using dichloromethane and ethyl acetate for the routine determination of 16 organochlorine pesticide residues and applied to …
Number of citations: 61 www.sciencedirect.com
Z Gao, Y Chen, Q Qin, R Wang, Z Dai - International Journal of …, 2023 - mdpi.com
… For cyclodiene organochlorine pesticides, except epoxyheptachlor as a metabolite, the average concentrations of heptachlor, aldrin, dieldrin, and endrin were all higher than 0.15 ng/g, …
Number of citations: 2 www.mdpi.com
A Miyazaki, M Sakai, S Marumo - Journal of Agricultural and Food …, 1980 - ACS Publications
… of 2-chloroheptachlor in a metabolism of cisand trans-chlordanes by rats, suggesting theproduct to be still an intermediate finally transformed to more toxic 2-chloro-2,3-epoxyheptachlor …
Number of citations: 32 pubs.acs.org
C Pinelli, A Santillo, G Chieffi Baccari… - Molecular …, 2019 - Wiley Online Library
It is a widely held belief that environmental contaminants contribute to the decline of amphibian populations. By spending most of their early life in water and later stages on the land, …
Number of citations: 14 onlinelibrary.wiley.com
I Amini, K Pal, S Esmaeilpoor, A Abdelkarim - Adv J Chem A, 2018 - researchgate.net
A quantitative structure–retention relation (QSRR) study was conducted on the retention times of 160 pesticides and 25 environmental organic pollutants in wine and grape. The genetic …
Number of citations: 10 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.